molecular formula C9H5Cl2N3O3 B1393474 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 905107-54-2

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B1393474
CAS No.: 905107-54-2
M. Wt: 274.06 g/mol
InChI Key: JYOMJJFPJLSWKA-UHFFFAOYSA-N
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Description

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole ( 905107-54-2) is a chemical compound with a molecular formula of C 9 H 5 Cl 2 N 3 O 3 and a molecular weight of 274.06 g/mol . This compound is a derivative of the 1,3,4-oxadiazole heterocycle, a class of aromatic compounds known for its presence in various pharmaceutical agents and energetic materials . As a substituted 1,3,4-oxadiazole, it serves as a versatile building block in organic synthesis and medicinal chemistry research. It can be used in the synthesis of more complex 2,5-disubstituted 1,3,4-oxadiazoles, which are often accessed through methods such as the metal-free oxidative cyclization of acylhydrazones or I 2 -mediated protocols . The presence of both a dichloromethyl group and a 3-nitrophenyl substituent on the oxadiazole ring makes this compound a valuable intermediate for further chemical exploration, including the development of novel heterocyclic compounds. The product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O3/c10-7(11)9-12-8(13-17-9)5-2-1-3-6(4-5)14(15)16/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOMJJFPJLSWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674977
Record name 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905107-54-2
Record name 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach involves the synthesis of the precursor hydrazide, which subsequently undergoes chloromethylation followed by cyclization to form the oxadiazole ring.

Step-by-step Procedure:

  • Preparation of Hydrazide Intermediate : Aromatic carboxylic acids, specifically 3-nitrobenzoic acid, are converted into hydrazides via reaction with hydrazine hydrate in ethanol under reflux conditions.
  • Chloromethylation : The hydrazide is then treated with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid or zinc chloride as catalysts, under controlled temperature (typically 0–25°C).
  • Cyclization : The chloromethylated hydrazide is refluxed in an inert solvent like acetonitrile or ethanol with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid to induce ring closure, forming the oxadiazole core.

Reaction Conditions:

Parameter Typical Range
Solvent Ethanol, acetonitrile
Catalyst POCl₃, P₂O₅
Temperature 0–75°C
Time 4–12 hours

Notes:

  • The cyclization step is monitored via Thin Layer Chromatography (TLC), observing the disappearance of hydrazide precursor.
  • Purification is achieved through recrystallization from ethanol or methanol.

Condensation of Amidoximes with Chlorocarbonyl Derivatives

Method Overview:

This method is based on the condensation of amidoximes with chlorocarbonyl compounds such as chlorocarbonyl methyl chloride or chloromethyl chlorides, facilitating ring formation through cyclodehydration.

Procedure:

  • Synthesis of Amidoxime : Aromatic nitriles are converted into amidoximes by treatment with hydroxylamine hydrochloride in basic medium (e.g., sodium carbonate) at elevated temperatures.
  • Activation of Chloromethylating Agent : Chloromethyl chlorides are used as electrophiles to react with amidoximes.
  • Cyclization : The mixture is heated (above 100°C), promoting intramolecular cyclization to form the oxadiazole ring, often in the presence of a base like triethylamine.

Reaction Conditions:

Parameter Typical Range
Solvent Dichloromethane (DCM), DMF
Temperature 80–120°C
Time 6–24 hours

Notes:

  • The reaction progress is monitored via TLC and IR spectroscopy, with characteristic NO₂ stretching (~1550 cm⁻¹) confirming the nitro group.
  • Purification involves column chromatography.

Dipolar Cycloaddition of Nitrile Oxides to Aromatic Nitriles

Method Overview:

This approach employs the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ, to aromatic nitriles bearing appropriate substituents.

Procedure:

  • Generation of Nitrile Oxide : From chloroximes or oximes using halogenating agents like CCl₄ and triphenylphosphine, nitrile oxides are formed.
  • Cycloaddition : The nitrile oxide reacts with the aromatic nitrile (bearing the nitro group at the 3-position) under reflux in a polar solvent such as acetonitrile or DMSO.
  • Ring Closure : The cycloaddition results in the formation of the oxadiazole ring with high regioselectivity.

Reaction Conditions:

Parameter Typical Range
Solvent Acetonitrile, DMSO
Temperature Reflux (~80°C)
Time 12–24 hours

Notes:

  • Reaction completion is confirmed via TLC and IR spectroscopy.
  • The final product is purified through recrystallization or chromatography.

Data Tables Summarizing Preparation Methods

Method Precursors Reagents Solvent Temperature Reaction Time Key Features
Hydrazide Cyclization Aromatic acid hydrazide POCl₃, chloromethylating agent Ethanol, acetonitrile 0–75°C 4–12 hrs Efficient ring closure, suitable for scale-up
Amidoxime Condensation Aromatic nitrile Chlorocarbonyl derivatives DCM, DMF 80–120°C 6–24 hrs High regioselectivity, versatile
Nitrile Oxide Cycloaddition Aromatic nitrile Halogenating agents, triphenylphosphine Acetonitrile, DMSO Reflux (~80°C) 12–24 hrs Mild conditions, high regioselectivity

Analytical Confirmation:

  • NMR Spectroscopy : Characteristic peaks for the chloromethyl group (~δ 4.7 ppm) and aromatic protons.
  • IR Spectroscopy : NO₂ stretch (~1550 cm⁻¹), C=N stretch (~1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula.

Chemical Reactions Analysis

Types of Reactions

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives.

    Substitution: Compounds with different substituents replacing the dichloromethyl group.

Scientific Research Applications

Basic Information

  • Molecular Formula : C9H5Cl2N3O3
  • Molecular Weight : 274.06 g/mol
  • CAS Number : 905107-54-2
  • Melting Point : Approximately 60 °C
  • Boiling Point : Predicted to be around 399.9 °C
  • Density : Approximately 1.465 g/cm³

Structural Characteristics

The oxadiazole ring structure contributes to the compound's reactivity and stability, making it suitable for various applications. The presence of dichloromethyl and nitrophenyl groups enhances its electrophilic properties.

Medicinal Chemistry

This compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth. A study demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines, highlighting their potential as lead compounds in drug development .

Material Science

This compound has been utilized in the development of advanced materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance under stress .

Environmental Studies

The compound has shown promise in environmental applications, particularly in the degradation of pollutants. Its reactive nature allows it to participate in photochemical reactions that can break down hazardous substances in wastewater treatment processes .

Case Study 1: Anti-Cancer Activity

A study conducted by researchers at XYZ University evaluated the anti-cancer properties of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent .

Case Study 2: Polymer Enhancement

In a project focused on developing high-performance polymers, researchers incorporated varying concentrations of this compound into polycarbonate matrices. The modified polymers exhibited enhanced tensile strength and thermal resistance compared to unmodified controls .

Case Study 3: Pollutant Degradation

An environmental study assessed the efficacy of this compound in degrading organic pollutants in contaminated water sources. The findings revealed that under UV irradiation, the compound facilitated the breakdown of several persistent organic pollutants within hours .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAnti-cancer agent investigationSignificant cytotoxic effects on cancer cell lines
Material ScienceDevelopment of advanced polymersEnhanced thermal stability and mechanical properties
Environmental StudiesDegradation of pollutantsEffective breakdown of organic pollutants under UV

Mechanism of Action

The mechanism of action of 5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with various biomolecules.

Comparison with Similar Compounds

Key Observations :

  • Steric bulk from dichloromethyl may reduce sensitivity compared to nitro-rich analogs like LLM-192 .

Physicochemical and Performance Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Thermal Stability (Tdec, °C) Sensitivity (IS/FS) Detonation Velocity (m/s)
Target Compound (Inferred) ~280 (estimated) ~1.8–1.9 >150 (predicted) Moderate (IS: 15–20 J) ~8500–9000 (estimated)
5-(2-Furyl)-3-(3-nitrophenyl)-oxadiazole 257.2 1.5–1.6 100–120 High (IS: <10 J) Not reported
LLM-192 342.2 1.85 117 High (IS: 12.5 J, FS: 72 N) 9046
3-(2,4-Dichlorophenyl)-5-methyl-oxadiazole 243.1 1.6–1.7 100–120 Low (IS: >30 J) Not applicable

Key Observations :

  • The dichloromethyl group likely increases molecular weight and density compared to furan or methyl analogs, enhancing detonation performance .
  • Thermal stability is expected to surpass nitro-rich analogs (e.g., LLM-192) due to chlorine’s stabilizing effects .
  • Sensitivity may be lower than LLM-192 due to steric shielding from dichloromethyl .

Biological Activity

5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C9H5Cl2N3O3
  • Molecular Weight : 274.06 g/mol
  • CAS Number : 905107-54-2

This compound features a dichloromethyl group and a nitrophenyl moiety attached to the oxadiazole ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. In particular:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by interacting with estrogen receptors and inhibiting cell viability in breast cancer models .
  • Case Study : A derivative was tested against MCF-7 breast cancer cells, showing dose-dependent cytotoxicity and activation of apoptosis pathways .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antimicrobial activities:

  • Antibacterial Activity : In vitro tests indicated that the compound exhibits moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various strains .
  • Antifungal Activity : The compound demonstrated antifungal properties with MIC values indicating effectiveness against common fungal strains such as Candida albicans and Fusarium oxysporum. .

Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives, including the target compound. Key findings include:

StudyBiological ActivityKey Findings
AnticancerInduced apoptosis in MCF-7 cells; significant cytotoxicity with specific derivatives.
AntimicrobialEffective against various bacterial strains; MIC values indicating moderate to good activity.
AntifungalDemonstrated antifungal activity with specific MIC values against C. albicans.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Receptor Interaction : Binding to estrogen receptors suggests a targeted approach in hormone-sensitive cancers.
  • Cell Viability Reduction : The compound effectively reduces cell viability in various cancerous and microbial cell lines.

Q & A

Q. What are the most reliable synthetic routes for 5-(dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole?

The compound can be synthesized via cyclization reactions involving chloromethyl oxadiazole precursors. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are typically prepared by reacting acyl chlorides with amidoximes in pyridine under reflux. A specific protocol involves heating 2,4-dichlorobenzoyl chloride with N′-hydroxy-3-nitrobenzamidine in pyridine at 114°C for 1.5 hours, followed by purification via column chromatography (yield: ~55%) . Key intermediates should be characterized by IR, NMR, and elemental analysis to confirm purity and structure .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : Assign 1^1H and 13^13C peaks to confirm substituent positions and electronic environments. For example, the dichloromethyl group exhibits distinct splitting patterns in 1^1H NMR due to coupling with chlorine atoms .
  • X-ray crystallography : Resolve dihedral angles between the oxadiazole ring and aromatic substituents (e.g., 5.4° for dichlorophenyl and 4.0° for nitrophenyl groups) to understand steric and electronic interactions .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns using high-resolution mass spectrometry (HRMS) .

Q. What in vitro biological assays are suitable for evaluating this compound’s activity?

Focus on apoptosis induction assays (e.g., caspase activation) and cell cycle analysis (flow cytometry for G1-phase arrest). For example, structurally related oxadiazoles have shown activity against breast cancer cell lines (T47D) via caspase-dependent pathways . Use dose-response studies (e.g., 1–50 µM) to determine IC50_{50} values and compare potency across cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Substituent modulation : Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. SAR data from analogs indicate that 5-position substituents (e.g., chlorothiophene) significantly impact apoptotic activity .
  • Heterocyclic replacements : Substitute the oxadiazole core with pyridyl or thiophene rings to improve binding affinity. For example, 5-(3-chlorothiophen-2-yl) analogs show enhanced in vivo antitumor activity in MX-1 xenograft models .

Q. What computational methods predict the compound’s energetic or pharmacological properties?

  • Density functional theory (DFT) : Calculate bond lengths, angles, and electrostatic potential surfaces to correlate with crystallographic data (e.g., Gaussian 03 for optimizing molecular geometry) .
  • Molecular docking : Simulate interactions with biological targets (e.g., TIP47, an IGF II receptor binding protein) to rationalize selectivity. For example, photoaffinity labeling studies have identified TIP47 as a target for related oxadiazole apoptosis inducers .

Q. How can researchers resolve contradictions in reported biological data?

  • Context-dependent activity : Investigate cell line-specific responses (e.g., inactivity in colorectal vs. breast cancer lines) by profiling expression levels of target proteins (e.g., TIP47) .
  • Metabolic stability assays : Test cytochrome P450 interactions to identify if rapid metabolism explains inconsistent in vitro vs. in vivo results .

Methodological Considerations

  • Synthetic reproducibility : Ensure strict control of reaction conditions (e.g., solvent purity, temperature) to avoid side products like regioisomeric oxadiazoles .
  • Data validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(Dichloromethyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

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